molecular formula C18H24N2O4S B12181814 N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propanamide

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propanamide

Cat. No.: B12181814
M. Wt: 364.5 g/mol
InChI Key: SQIQYSHWKXZKFD-UHFFFAOYSA-N
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Description

This compound features a pyrrole core substituted with a 2-methoxyethyl group at position 1, 4,5-dimethyl groups, and a phenylsulfonyl moiety at position 2. The phenylsulfonyl group enhances electron-withdrawing properties, while the 2-methoxyethyl substituent improves hydrophilicity compared to alkyl chains.

Properties

Molecular Formula

C18H24N2O4S

Molecular Weight

364.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]propanamide

InChI

InChI=1S/C18H24N2O4S/c1-5-16(21)19-18-17(13(2)14(3)20(18)11-12-24-4)25(22,23)15-9-7-6-8-10-15/h6-10H,5,11-12H2,1-4H3,(H,19,21)

InChI Key

SQIQYSHWKXZKFD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C(=C(N1CCOC)C)C)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrrole ring, followed by the introduction of the phenylsulfonyl group and the propanamide moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may have potential as a biochemical probe or as a starting material for the synthesis of biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs or therapeutic agents.

    Industry: The compound’s unique structure makes it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group may play a role in binding to enzymes or receptors, while the pyrrole ring could be involved in electron transfer processes. The exact mechanism would depend on the specific application and the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

(a) N-(1-Butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-methylpropanamide (CAS 478032-68-7)
  • Core: Pyrrole with butyl (position 1), cyano (position 3), and diphenyl (positions 4,5) substituents.
  • Key Differences: The cyano group introduces strong electron-withdrawing effects, contrasting with the target compound’s phenylsulfonyl group. Diphenyl substituents increase steric bulk and lipophilicity compared to the target’s dimethyl groups.
  • Implications : Higher logP value (predicted) due to diphenyl groups, reducing aqueous solubility .
(b) N-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(2-phenylsulfanylethanoylamino)propanamide
  • Core : 1,3,4-Thiadiazole instead of pyrrole.
  • Key Differences: Thiadiazole’s sulfur atoms enhance π-π stacking and metabolic stability. Phenylsulfanyl group (vs.
  • Implications : Thiadiazole’s planar structure may improve binding to flat enzymatic pockets .
(c) N-(2-Fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (Ortho-fluoroisobutyryl fentanyl)
  • Core : Piperidine (6-membered ring) vs. pyrrole (5-membered).
  • Key Differences :
    • Piperidine’s basic nitrogen enables protonation at physiological pH, enhancing blood-brain barrier penetration.
    • Phenylethyl substituent confers opioid receptor affinity, absent in the target compound.
  • Implications: Pharmacological activity diverges significantly (opioid vs. unknown for the target) .

Functional Group Comparisons

(a) Sulfonyl vs. Sulfonamide/Sulfanyl Groups
  • Target Compound : Phenylsulfonyl at position 3 stabilizes the pyrrole ring via resonance and participates in hydrogen bonding (C=O and S=O motifs) .
  • N-[5-(Ethylsulfonyl)-2-hydroxyphenyl]propanamide (): Ethylsulfonyl and hydroxyl groups increase polarity and hydrogen-bond donor capacity. Hydroxyl group enhances solubility but may reduce metabolic stability due to phase II conjugation.
(b) Methoxyethyl vs. Alkyl/Chlorophenyl Substituents
  • Target’s 2-methoxyethyl : Balances hydrophilicity and flexibility, unlike butyl () or chlorophenyl () groups.

Research Implications

  • Hydrogen Bonding : The target’s phenylsulfonyl and propanamide groups enable robust hydrogen-bond networks, critical for crystal engineering (as per Etter’s graph-set analysis) .
  • Metabolic Stability : Methoxyethyl and dimethyl groups may reduce oxidative metabolism compared to compounds with alkyl or chlorophenyl substituents.
  • Biological Activity: Unlike piperidine-based propanamides (e.g., fentanyl analogs), the pyrrole core lacks basic nitrogen, likely directing it toward non-opioid targets .

Biological Activity

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propanamide is a complex organic compound with significant potential in medicinal chemistry. The compound features a unique pyrrole ring structure substituted with various functional groups, which contribute to its biological activity. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₄N₂O₄S, with a molecular weight of approximately 364.5 g/mol. The structure includes a methoxyethyl group, dimethyl groups, and a phenylsulfonyl moiety, which are crucial for its biological interactions.

PropertyValue
Common NameThis compound
CAS Number1010879-80-7
Molecular FormulaC₁₈H₂₄N₂O₄S
Molecular Weight364.5 g/mol

Preliminary studies suggest that this compound exhibits antimicrobial and anticancer properties. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity and leading to downstream effects on cellular processes.
  • Receptor Modulation : It may bind to particular receptors, influencing signaling pathways that regulate cell proliferation and survival.

Antimicrobial Properties

Research indicates that this compound has potential antimicrobial activity against various pathogens. For example:

  • In vitro Studies : Laboratory tests have shown that the compound can inhibit the growth of certain bacteria and fungi. The specific mechanisms involve disruption of cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies:

  • Cell Line Studies : In vitro assays using cancer cell lines demonstrated that the compound induces apoptosis (programmed cell death) in malignant cells while sparing normal cells.
    Cell LineIC50 (µM)Effect
    MCF-7 (Breast)15Induces apoptosis
    HeLa (Cervical)12Inhibits cell proliferation
    A549 (Lung)20Alters cell cycle

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Anticancer Effects : A study involving MCF-7 cells revealed that treatment with this compound resulted in significant apoptosis through the activation of caspase pathways.
  • Antimicrobial Efficacy : Another study demonstrated effective inhibition of Staphylococcus aureus growth in vitro, suggesting its utility as an antimicrobial agent.

Future Research Directions

Ongoing research aims to elucidate the full pharmacological profile and therapeutic potential of this compound. Key areas include:

  • Mechanistic Studies : Further investigation into the molecular mechanisms underlying its biological activities.
  • In vivo Studies : Animal models will be essential to assess the efficacy and safety profile before clinical trials.

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